molecular formula C18H15NO4 B11389814 N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389814
M. Wt: 309.3 g/mol
InChI Key: YLIXGBIQTSSXFH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: D103-0006) is a synthetic chromene-derived carboxamide with a molecular formula of C₁₈H₁₅NO₄ (molecular weight: 309.32 g/mol). Its structure comprises a 4H-chromene-2-carboxamide core substituted with a 6-methyl group on the chromene ring and a 4-methoxyphenyl group on the carboxamide nitrogen (). The compound is primarily utilized as a screening agent in drug discovery, available in formats such as glass vials and 96-tube racks for high-throughput assays. Its IUPAC name and SMILES string (see ) confirm the planar chromene scaffold and the electron-donating methoxy group on the phenyl ring, which may influence solubility, crystallinity, and bioactivity.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO4/c1-11-3-8-16-14(9-11)15(20)10-17(23-16)18(21)19-12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,19,21)

InChI Key

YLIXGBIQTSSXFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-methoxyaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation . The exact molecular pathways involved may vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can be contextualized by comparing it to analogs with modified substituents or core scaffolds. Below is a detailed analysis:

Substituent Effects on Chromene and Phenyl Rings

Table 1: Substituent Comparison of Chromene-2-carboxamide Derivatives
Compound Name R1 (Chromene) R2 (Phenyl) Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 6-methyl 4-methoxy 309.32 Screening compound ()
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide () 6-ethyl 3-trifluoromethyl 353.30 Increased lipophilicity (CF₃, ethyl)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide () Thiazole core 4-methoxy N/A Cardioprotective activity
  • Chromene Substituents: The 6-methyl group in the target compound reduces steric hindrance compared to the 6-ethyl substituent in ’s analog. The 4-oxo group in both compounds stabilizes the chromene core via resonance, a feature critical for maintaining planarity and hydrogen-bonding capacity ().
  • Phenyl Substituents: The 4-methoxy group in the target compound is electron-donating, which may enhance π-π stacking interactions in crystal lattices () or modulate receptor binding in biological systems ().

Structural and Crystallographic Comparisons

  • Hydrogen-Bonding Motifs :

    • In , N-(4-methoxyphenyl)piperazin-ium salts form infinite chains via N–H···O and O–H···O hydrogen bonds. While the target compound lacks a piperazine ring, its carboxamide and methoxy groups could participate in similar interactions, influencing crystal packing or solubility .
    • Quantum chemical calculations () suggest that ionic interactions dominate periodicity in salts; however, neutral carboxamides like the target compound may rely more on van der Waals forces and hydrophobic effects.
  • Dihedral Angles and Conformation: The dihedral angles between aryl rings in ’s salts range from 62.3° to 68.4°, indicating non-planar arrangements. For the target compound, a similar angle between the chromene core and methoxyphenyl group might reduce crystallinity compared to fully planar systems, affecting melting points or dissolution rates .

Key Research Findings and Implications

  • Substituent-Driven Design :

    • Electron-donating groups (e.g., methoxy) enhance stability in crystalline phases (), while electron-withdrawing groups (e.g., CF₃) may improve metabolic resistance in vivo .
    • Alkyl chain length (methyl vs. ethyl) offers a tunable parameter for balancing lipophilicity and solubility.
  • Future Directions :

    • Crystallographic studies of the target compound using SHELX software () could elucidate its hydrogen-bonding patterns and conformational preferences.
    • Biological assays comparing the target with ’s cardioprotective analog may validate the role of the chromene scaffold in therapeutic efficacy.

This analysis synthesizes structural, crystallographic, and functional data from diverse sources, providing a framework for rational design of chromene-2-carboxamide derivatives in medicinal and materials chemistry.

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